Zaleplon-d5

描述

Zaleplon is a sedative used to treat insomnia . It causes relaxation to help you fall asleep and stay asleep . It belongs to the group of medicines called central nervous system (CNS) depressants, which slows down the nervous system .

Synthesis Analysis

Zaleplon-d5 is synthesized as an internal standard through a five-step synthetic sequence . A process for making zaleplon includes alkylating 3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide with ethyl iodide in the presence of an alkali metal hydroxide or alkoxide in an aprotic solvent .

Molecular Structure Analysis

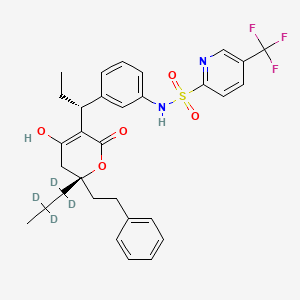

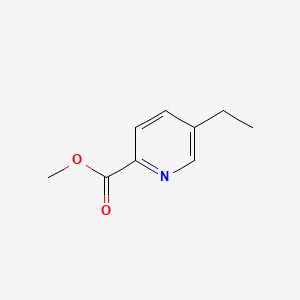

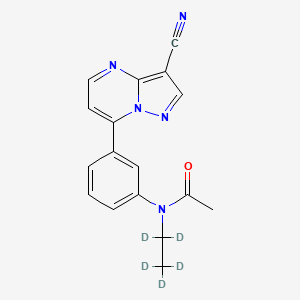

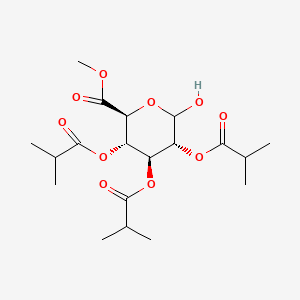

Zaleplon has a molecular formula of C17H15N5O, an average mass of 305.334 Da, and a monoisotopic mass of 305.127655 Da . It is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class .

Chemical Reactions Analysis

Zaleplon interacts with the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . It also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .

Physical and Chemical Properties Analysis

Zaleplon is a white to off-white powder that is practically insoluble in water and sparingly soluble in alcohol or propylene glycol . Its partition coefficient in octanol/water is constant (log PC = 1.23) over the pH range of 1 to 7 .

科学研究应用

GABA能和谷氨酸能信号传导

Zaleplon-d5是γ-氨基丁酸(GABA)A受体的正向别构调节剂 . 研究发现,它可以增加大鼠海马体中参与GABA能和谷氨酸能信号传导的蛋白质表达 . 其中包括GABA能信号传导的调控成分(谷氨酸脱羧酶、囊泡GABA转运蛋白、GABA和GABA A受体的α1亚基)以及谷氨酸能系统中蛋白质水平的增加(囊泡谷氨酸转运蛋白1和N-甲基-d-天冬氨酸受体的NR1、NR2A和NR2B亚基) .

腺苷A1受体的调节

研究发现,this compound治疗可以增加谷氨酸能信号传导,这可能是腺苷A1受体下调的结果,腺苷A1受体是谷氨酸能系统的重要调节剂 .

生物分析应用

This compound已被用于生物分析应用,例如定量干燥血斑上的主要苯二氮卓类药物及其代谢物 . 这种方法提供了一种简单且经济高效的样品前处理方法,随后进行快速LC-MS/MS分析 .

4. 含γ3的GABA A受体的调节 this compound被发现可以在治疗相关剂量下调节含γ3的GABA A受体 . 在α1β2γ3受体上,扎来普隆与α1β2γ2具有相同的功效,但效力提高了四倍 .

安全和危害

Zaleplon may cause serious or possibly life-threatening sleep behaviors . Some people who took zaleplon got out of bed and drove their cars, prepared and ate food, had sex, made phone calls, sleep-walked, or were involved in other activities while not fully awake . It may cause harm to breastfed babies .

未来方向

Zaleplon should only be taken at bedtime . If you did not take zaleplon before you went to bed and you are unable to fall asleep, you may take zaleplon if you will be able to stay in bed for at least 8 hours afterward . You should be sleeping well within 7 to 10 days after you start taking zaleplon .

作用机制

Target of Action

Zaleplon-d5 primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex, specifically the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex . The GABA-BZ receptor complex plays a crucial role in the transmission of inhibitory signals in the brain, contributing to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Mode of Action

This compound interacts with its targets by modulating the subunits of the GABA-BZ receptor chloride channel macromolecular complex . It binds selectively to the brain omega-1 receptor, potentiating the binding of t-butyl-bicyclophosphorothionate (TBPS), a compound that enhances the inhibitory effects of GABA .

Biochemical Pathways

The interaction of this compound with the GABA-BZ receptor complex affects the GABAergic system, enhancing the inhibitory signals in the central nervous system . This results in a decrease in neuronal excitability, which contributes to the sedative and hypnotic effects of the drug .

Pharmacokinetics

This compound is rapidly absorbed and has a short elimination half-life . It is metabolized primarily by liver aldehyde oxidase (91%) and to a lesser extent by CYP3A4 (9%) . Its bioavailability is approximately 30% when administered orally . These properties contribute to its fast onset of action and short duration, reducing the likelihood of next-day sedation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects . This compound is particularly effective in reducing sleep latency, making it useful for treating insomnia characterized by difficulty falling asleep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other central nervous system depressants can increase the risk of central nervous system depression . Additionally, factors such as the patient’s age, liver function, and presence of other medical conditions can affect the drug’s metabolism and overall effect .

生化分析

Biochemical Properties

Zaleplon-d5, like its parent compound Zaleplon, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . This interaction enhances GABAergic inhibition of neurotransmission in the central nervous system . Zaleplon also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .

Cellular Effects

This compound is expected to have similar cellular effects as Zaleplon. Zaleplon causes relaxation, helping individuals fall asleep and stay asleep . It interacts with the GABA receptor complex, enhancing GABAergic inhibition of neurotransmission in the central nervous system .

Molecular Mechanism

This compound exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . It also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates TBPS binding .

Dosage Effects in Animal Models

Zaleplon has been shown to have sedative, anxiolytic, muscle relaxant, and anticonvulsive effects in animal models .

Metabolic Pathways

Zaleplon, the parent compound of this compound, is primarily metabolized by aldehyde oxidase (91%) and CYP3A4 (9%) in the liver . Less than 1% of the dose is excreted unchanged in urine .

Transport and Distribution

Zaleplon, the parent compound of this compound, is a lipophilic compound with a volume of distribution of approximately 1.4 L/kg following intravenous (IV) administration, indicating substantial distribution into extravascular tissues .

属性

IUPAC Name |

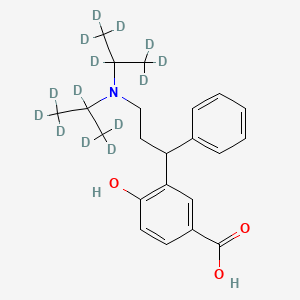

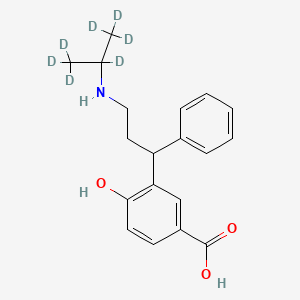

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXMJYCHXQEGX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662228 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001083-56-2 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of synthesizing Zaleplon-d5, and how is it used in analytical chemistry?

A1: this compound is a deuterium-labeled version of Zaleplon, primarily used as an internal standard in analytical techniques like mass spectrometry. [] The five deuterium atoms in this compound increase its mass compared to Zaleplon without significantly altering its chemical behavior. This allows researchers to differentiate between the two compounds during analysis. When analyzing biological samples for Zaleplon, a known amount of this compound is added. The ratio of Zaleplon signal to this compound signal is then used to accurately quantify the concentration of Zaleplon in the sample.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)